1'-Hydroxybenzbromarone

EYA3 phosphatase anti-angiogenic screening cancer research

1'-Hydroxybenzbromarone (1'-OH BBR, also designated metabolite M1) is a chiral hydroxylated Phase I metabolite of the uricosuric drug benzbromarone, formed by CYP-mediated oxidation at the prochiral C1' centre of the benzofuran ring. It is one of two major circulating metabolites in humans alongside 6-hydroxybenzbromarone (M2), and exhibits a plasma elimination half-life substantially longer than the parent drug.

Molecular Formula C17H12Br2O4
Molecular Weight 440.1 g/mol
CAS No. 125729-46-6
Cat. No. B160384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxybenzbromarone
CAS125729-46-6
Synonyms1'-hydroxybenzbromarone
Molecular FormulaC17H12Br2O4
Molecular Weight440.1 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O
InChIInChI=1S/C17H12Br2O4/c1-8(20)17-14(10-4-2-3-5-13(10)23-17)15(21)9-6-11(18)16(22)12(19)7-9/h2-8,20,22H,1H3
InChIKeyZYHWDBVIUWBPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Hydroxybenzbromarone (CAS 125729-46-6): Identity and Role as a Major Phase I Metabolite of Benzbromarone


1'-Hydroxybenzbromarone (1'-OH BBR, also designated metabolite M1) is a chiral hydroxylated Phase I metabolite of the uricosuric drug benzbromarone, formed by CYP-mediated oxidation at the prochiral C1' centre of the benzofuran ring [1]. It is one of two major circulating metabolites in humans alongside 6-hydroxybenzbromarone (M2), and exhibits a plasma elimination half-life substantially longer than the parent drug [2]. Unlike 6-hydroxybenzbromarone, 1'-OH BBR retains the di-brominated phenol pharmacophore and has been implicated in both the metabolic activation pathway linked to benzbromarone-associated hepatotoxicity and as a less potent inhibitor of the EYA3 tyrosine phosphatase anti-angiogenic target [3][4].

Why Benzbromarone, 6-Hydroxybenzbromarone, and 1'-Hydroxybenzbromarone Are Not Interchangeable


Benzbromarone and its two major hydroxylated metabolites—1'-hydroxybenzbromarone (M1) and 6-hydroxybenzbromarone (M2)—exhibit fundamentally divergent pharmacological, toxicological, and pharmacokinetic profiles that preclude simple substitution. The two metabolites are generated by distinct cytochrome P450 enzymes: 1'-hydroxylation is primarily CYP3A4-mediated, while 6-hydroxylation is CYP2C9-dependent [1]. This enzymatic divergence results in metabolites with opposing cytotoxicity profiles (1'-OH BBR is cytotoxic to hepatocyte-derived cells; 6-OH BBR is not), non-overlapping target inhibition potencies (6-OH BBR is a ~2.4-fold more potent EYA3 inhibitor than 1'-OH BBR), and distinct elimination kinetics [2][3]. For researchers conducting metabolism-dependent toxicity studies, CYP phenotyping, or anti-angiogenic screening, selecting the incorrect metabolite would lead to qualitatively different experimental outcomes.

Quantitative Differentiation Evidence: 1'-Hydroxybenzbromarone vs. Benzbromarone, 6-Hydroxybenzbromarone, and Structural Analogs


EYA3 Tyrosine Phosphatase Inhibition: 1'-OH BBR is ~6.5-fold Less Potent than the Parent Drug Benzbromarone

In a head-to-head in vitro enzymatic assay measuring the hydrolysis of p-nitrophenyl-phosphate (pNPP) by recombinant EYA3 tyrosine phosphatase, 1'-hydroxybenzbromarone exhibited an IC50 of 52.5 μM (95% CI: 33.9–81.5 μM). This represents a 6.5-fold reduction in inhibitory potency compared to the parent drug benzbromarone (IC50 = 8.1 μM; 95% CI: 7.4–9.3 μM) and a 2.4-fold reduction compared to its sister metabolite 6-hydroxybenzbromarone (IC50 = 21.5 μM; 95% CI: 18.3–25.3 μM) [1]. Among the hydroxylated metabolites, 1'-OH BBR was one of the least effective EYA3 inhibitors tested, with potency comparable to 5-OH-BBR (IC50 = 49.4 μM) and substantially weaker than the non-halogenated analog benzarone (IC50 = 17.5 μM).

EYA3 phosphatase anti-angiogenic screening cancer research

CYP-Mediated Formation Route: CYP3A4 Specifically Generates 1'-OH BBR, Whereas CYP2C9 Generates 6-OH BBR

Among 11 recombinant human P450 isozymes examined, CYP3A4 showed the highest formation rate of 1'-hydroxy BBR, and this formation rate significantly correlated with testosterone 6β-hydroxylation activity (a CYP3A4 probe reaction) in a panel of 12 human liver microsomes [1]. Furthermore, 1'-OH BBR formation was completely inhibited by the CYP3A4-selective inhibitor ketoconazole in pooled human liver microsomes. In contrast, the competing 6-hydroxylation pathway was primarily catalyzed by CYP2C9, with the highest correlation observed between 6-OH BBR formation and diclofenac 4'-hydroxylation activity, and inhibition by the CYP2C9 inhibitor tienilic acid [1]. This enzymatic bifurcation means that CYP3A4 modulators (e.g., ketoconazole, rifampicin) will selectively alter 1'-OH BBR levels without equivalently affecting 6-OH BBR formation.

drug metabolism CYP phenotyping drug-drug interaction studies

Plasma Elimination Half-Life: 1'-OH BBR Persists ~6-fold Longer than Parent Benzbromarone in Rapid Eliminators

Following a single 100 mg oral dose of benzbromarone in healthy volunteers classified as rapid eliminators (n=10), the mean plasma elimination half-life of 1'-hydroxybenzbromarone (M1) was 20.1 h (range: 11.9–41.2 h), compared to 3.34 h (range: 1.77–5.24 h) for the parent drug and 17.2 h (range: 12.9–30.7 h) for metabolite M2 (later identified as 6-hydroxybenzbromarone) [1]. In a single subject with a genetically impaired elimination capacity (slow eliminator), the M1 half-life was dramatically prolonged to 76.6 h—a 3.8-fold increase relative to rapid eliminators—demonstrating that the elimination defect affects metabolite clearance as profoundly as parent drug clearance [1].

pharmacokinetics metabolite kinetics half-life determination

Differential Hepatocellular Cytotoxicity: 1'-OH BBR Is Cytotoxic; 6-OH BBR Is Not

In human hepatocarcinoma FLC-4 cells cultured on micro-space cell culture plates (a system that enhances functional expression of CYP3A4 and CYP2C9), benzbromarone and 1'-hydroxy BBR both exhibited significant cytotoxic effects, whereas 6-hydroxy BBR did not show cytotoxicity under the same conditions [1]. The benzbromarone-induced cytotoxicity was significantly attenuated by CYP3A inhibitors (itraconazole and ketoconazole), an Nrf2 activator (tert-butylhydroquinone), and a GSH precursor (N-acetyl-L-cysteine), and was enhanced by a GSH biosynthesis inhibitor (buthionine sulfoximine) and an NAD(P)H quinone oxidoreductase 1 inhibitor (dicoumarol) [1]. Further studies demonstrated that 1'-OH BBR is sequentially metabolized via CYP2C9-mediated 6-hydroxylation to 1',6-dihydroxy BBR, which then forms reactive quinone metabolites and glutathione adducts—providing a mechanistic basis for the metabolite-specific cytotoxicity [2].

hepatotoxicity drug-induced liver injury in vitro toxicology

Enantioselective Formation and Elimination: A Chiral Property Unique to 1'-OH BBR Among Benzbromarone Metabolites

1'-Hydroxybenzbromarone is the only major benzbromarone metabolite that possesses a chiral centre (at the C1' position of the hydroxyethyl side-chain on the benzofuran ring) [1]. Analysis of 1'-OH BBR extracted from human plasma and urine using a chiral HPLC column revealed two enantiomeric peaks with a mean enantiomeric ratio of 2.1 in plasma and 7.3 in urine, demonstrating that both the formation (by CYP3A4-mediated hydroxylation at the prochiral C1' centre) and the subsequent elimination (via conjugation and excretion) are stereoselective processes [1]. In contrast, 6-hydroxybenzbromarone and the parent drug benzbromarone are achiral and do not exhibit enantioselective pharmacokinetics. The absolute configuration of the two 1'-OH BBR enantiomers remains unassigned [1].

chiral pharmacokinetics enantioselective metabolism stereochemistry

Systemic Exposure Ratio: 1'-OH BBR Is the Most Abundant Circulating Species in Humanized-Liver Mice

In chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice), the area under the plasma concentration-time curve (AUC) ratio of benzbromarone to its major metabolites was 1 : 1.2 : 0.7 (benzbromarone : 1'-hydroxy benzbromarone : 6-hydroxy benzbromarone), a ratio reported to be similar to that observed in humans [1]. This means that after oral benzbromarone administration, 1'-OH BBR achieves a 20% higher systemic exposure (AUC) than the parent drug and a 71% higher exposure than 6-OH BBR. Despite its lower EYA3 inhibitory potency and higher cytotoxicity, 1'-OH BBR is quantitatively the predominant circulating species, underscoring its importance in any assessment of benzbromarone's overall pharmacological and toxicological profile.

pharmacokinetic modeling in vivo metabolite profiling humanized mouse models

High-Value Application Scenarios for 1'-Hydroxybenzbromarone in Research and Industrial Settings


Benzbromarone Hepatotoxicity Mechanism Studies: Metabolic Activation Pathway Tracing

1'-OH BBR is the essential substrate for investigating the sequential metabolic activation pathway implicated in benzbromarone-induced hepatotoxicity. Incubate 1'-OH BBR with human liver microsomes or CYP3A4/CYP2C9-expressing cell systems to trace the formation of 1',6-dihydroxy BBR, reactive quinone intermediates, and glutathione adducts (M1, M2, M3) [1]. Use the non-cytotoxic 6-OH BBR as a negative control to confirm that cytotoxicity is specific to the 1'-OH BBR-dependent pathway. The enantioselective pharmacokinetics (plasma enantiomeric ratio 2.1, urine 7.3) [2] further enable investigation of whether one enantiomer is preferentially bioactivated. Procurement of enantiopure or enantiomerically characterized 1'-OH BBR is critical for such studies.

CYP3A4 Activity Probe in Benzbromarone-Class Substrate Phenotyping

Because 1'-OH BBR formation is exclusively CYP3A4-mediated (completely inhibited by ketoconazole) while 6-OH BBR formation is CYP2C9-mediated [3], 1'-OH BBR serves as a highly specific endpoint for CYP3A4 activity assessment in human liver microsome or hepatocyte assays. Researchers can quantify 1'-OH BBR formation rates alongside testosterone 6β-hydroxylation as an orthogonal CYP3A4 probe, and compare results with 6-OH BBR formation (diclofenac 4'-hydroxylation correlation) to simultaneously phenotype both CYP3A4 and CYP2C9 activities in a single incubation using benzbromarone as the substrate.

EYA3 Anti-Angiogenic Drug Discovery: Low-Potency Control Metabolite

In EYA3 tyrosine phosphatase inhibitor screening cascades, 1'-OH BBR (IC50 = 52.5 μM) [4] serves as a well-characterized low-potency comparator that defines the lower boundary of the benzbromarone-class structure-activity relationship. Unlike 6-OH BBR (IC50 = 21.5 μM), which represents the more potent metabolite lead, 1'-OH BBR demonstrates that hydroxylation at the C1' position of the benzofuran ring is detrimental to EYA3 binding. This information guides medicinal chemistry efforts to avoid C1' modifications and instead focus on 6-position substitutions or halogenation patterns that enhance EYA3 affinity.

Pharmacokinetic Modeling and Bioanalytical Method Validation Requiring Authentic Metabolite Standards

The ~6-fold longer plasma half-life of 1'-OH BBR (20.1 h) relative to the parent drug (3.34 h) [5] and its status as the most abundant circulating species (AUC ratio 1.2 vs. parent) [6] make it indispensable for pharmacokinetic modeling of benzbromarone disposition. Quantitative LC-MS/MS method development and validation for benzbromarone bioequivalence or drug-drug interaction studies must include 1'-OH BBR as an analytical reference standard, particularly given that its chiral nature (enantiomeric ratio 2.1 in plasma) requires either chiral separation or enantiomer-specific calibration if stereoselective activity or toxicity differences are to be assessed.

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